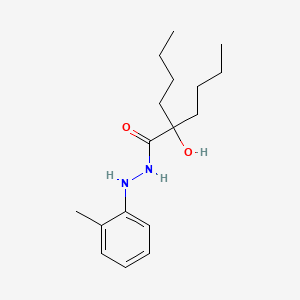
2-butyl-2-hydroxy-N'-(2-methylphenyl)hexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide is an organic compound with a complex structure that includes a butyl group, a hydroxy group, and a methylphenyl group attached to a hexanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide typically involves the reaction of 2-methylphenylhydrazine with a suitable butyl-substituted ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazide bond. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazide bond can be reduced to form the corresponding amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 2-butyl-2-oxo-N’-(2-methylphenyl)hexanehydrazide.
Reduction: Formation of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexaneamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide
- 2-butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide
Uniqueness
2-butyl-2-hydroxy-N’-(2-methylphenyl)hexanehydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-butyl-2-hydroxy-N'-(2-methylphenyl)hexanehydrazide |
InChI |
InChI=1S/C17H28N2O2/c1-4-6-12-17(21,13-7-5-2)16(20)19-18-15-11-9-8-10-14(15)3/h8-11,18,21H,4-7,12-13H2,1-3H3,(H,19,20) |
InChI Key |
NIEOPDGTXAAGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
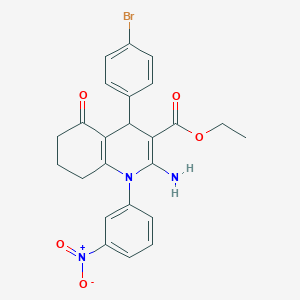
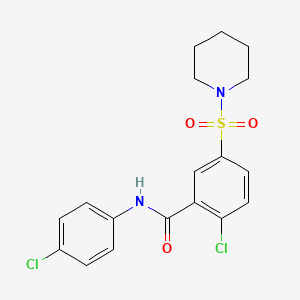
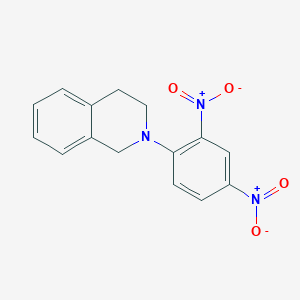
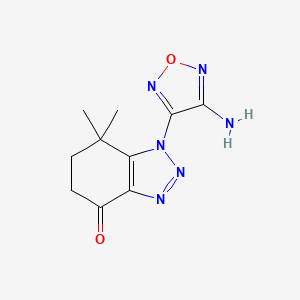
![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)

![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B15013495.png)
![(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
